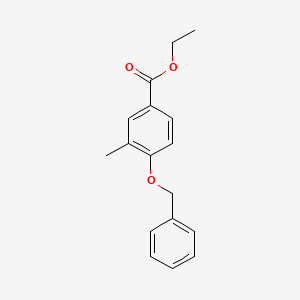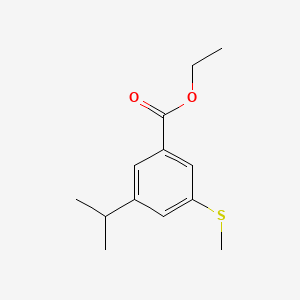![molecular formula C47H42N3O2P B14029710 2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phosphine group attached to a naphthalene ring, combined with a cinchona alkaloid derivative, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalenylphosphino precursor, followed by the introduction of the cinchona alkaloid derivative. Key steps include:
Formation of the naphthalenylphosphino precursor: This involves the reaction of naphthalene with a phosphine reagent under controlled conditions.
Coupling with the cinchona alkaloid derivative: The naphthalenylphosphino precursor is then coupled with the cinchona alkaloid derivative using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets. The phosphine group can coordinate with metal ions, facilitating catalytic reactions. The cinchona alkaloid derivative can interact with biological molecules, influencing biochemical pathways. These interactions are crucial for its applications in catalysis and drug development.
相似化合物的比较
Similar Compounds
Di(naphthalen-2-yl)-1,2-diphenylethene: Known for its aggregation-enhanced emission properties.
2,6-di(1H-pyrazol-3-yl)pyridine: Used in coordination chemistry and catalysis.
Uniqueness
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide stands out due to its combination of a phosphine group and a cinchona alkaloid derivative, providing unique properties for asymmetric synthesis and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
属性
分子式 |
C47H42N3O2P |
|---|---|
分子量 |
711.8 g/mol |
IUPAC 名称 |
2-dinaphthalen-1-ylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C47H42N3O2P/c1-3-31-30-50-27-25-34(31)28-42(50)46(38-24-26-48-41-23-22-35(52-2)29-40(38)41)49-47(51)39-18-8-9-19-45(39)53(43-20-10-14-32-12-4-6-16-36(32)43)44-21-11-15-33-13-5-7-17-37(33)44/h3-24,26,29,31,34,42,46H,1,25,27-28,30H2,2H3,(H,49,51)/t31-,34-,42-,46-/m0/s1 |
InChI 键 |
CSYIAWFJPZSPTI-UZQRVAKKSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


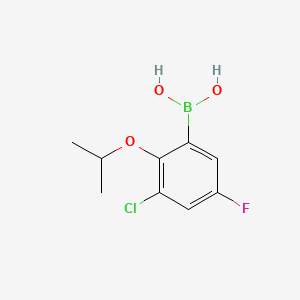
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
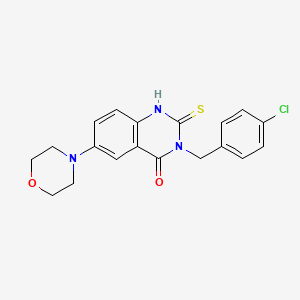


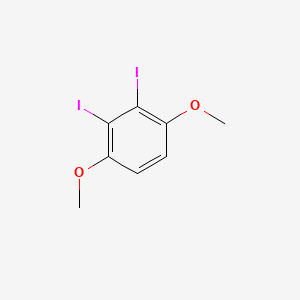
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
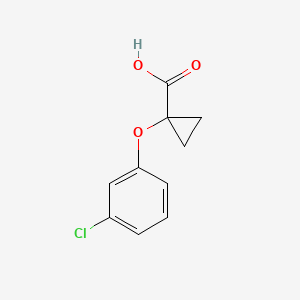
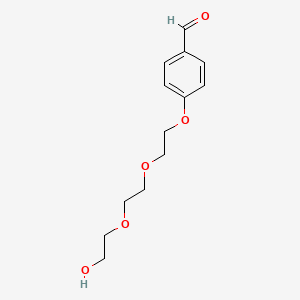
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
